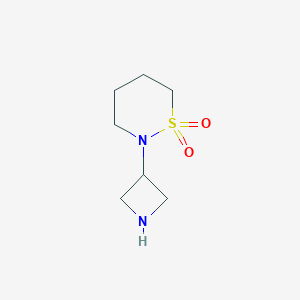
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound that features both azetidine and thiazinane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione typically involves the formation of the azetidine ring followed by the construction of the thiazinane ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA (gamma-aminobutyric acid) uptake inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. For instance, as a GABA uptake inhibitor, it may bind to GABA transporters, thereby increasing the levels of GABA in the synaptic cleft . This can lead to enhanced inhibitory neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A structural analogue of proline with interesting biological activities.
(Azetidin-3-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides.
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Uniqueness
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is unique due to the presence of both azetidine and thiazinane rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H14N2O2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)thiazinane 1,1-dioxide |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)4-2-1-3-9(12)7-5-8-6-7/h7-8H,1-6H2 |
Clave InChI |
MIGLKLLUAYSPDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)(=O)N(C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


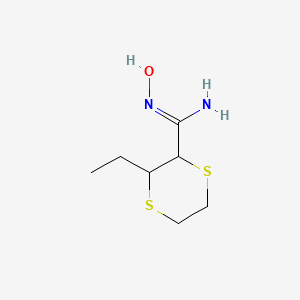

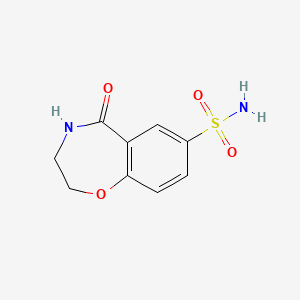
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
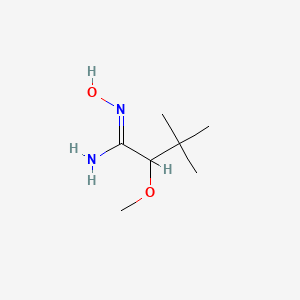
amine](/img/structure/B15273204.png)
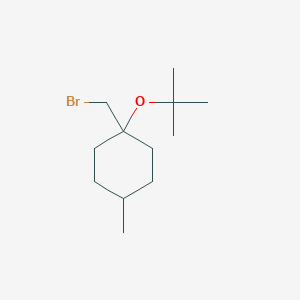
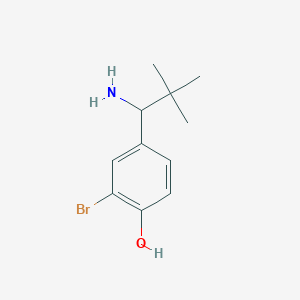
amine](/img/structure/B15273221.png)
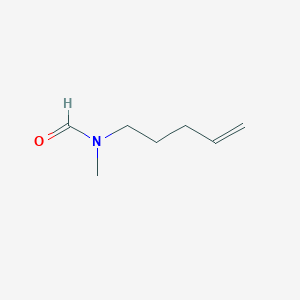
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
